Lipophilicity & Polar Surface Area Profile
The calculated partition coefficient (LogP) and topological polar surface area (TPSA) are critical for predicting a compound's absorption, distribution, and overall drug-likeness. The target compound demonstrates a lower lipophilicity compared to its 6-methyl substituted analog, which suggests improved aqueous solubility and a distinct pharmacokinetic profile [1].
vs. 6-Methyl Analog: LogP -0.90, TPSA 67.50 Ų
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | LogP: -0.3404, TPSA: 71.77 Ų |
| Comparator Or Baseline | 2-(2-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one (CAS 1479181-94-6). LogP: -0.9 (XLogP3), TPSA: 67.5 Ų [1] |
| Quantified Difference | Target compound is ~0.56 log units more lipophilic (less negative LogP) and has a 6.3% larger polar surface area. |
| Conditions | In silico calculations based on compound structure. |
Why This Matters
This specific physicochemical profile is a direct result of the 3,4-dihydropyrimidin-4-one substitution pattern and differentiates the compound's in silico ADME properties from related analogs, informing selection for specific pharmacological target classes.
- [1] Kuujia. (n.d.). 2-(2-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one [Product Page]. View Source
